Cas no 62926-84-5 (ethanone, 1-[4-(2-propenyl)phenyl]- (9ci))
62926-84-5 structure
Product Name:ethanone, 1-[4-(2-propenyl)phenyl]- (9ci)
Numero CAS:62926-84-5
MF:C11H12O
MW:160.212383270264
CID:958293
PubChem ID:9898905
Update Time:2025-04-19
ethanone, 1-[4-(2-propenyl)phenyl]- (9ci) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone, 1-[4-(2-propenyl)phenyl]- (9CI)
- 1-(4-prop-2-enylphenyl)ethanone
- SCHEMBL195563
- SY390048
- 62926-84-5
- 4-allylacetophenone
- A1-24426
- 4 inverted exclamation mark -Allylacetophenone
- 4'-Allylacetophenone
- MFCD18976154
- 1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one
- EN300-698346
- 1-(4-ALLYL-PHENYL)-ETHANONE
- ethanone, 1-[4-(2-propenyl)phenyl]- (9ci)
-
- Inchi: 1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3
- Chiave InChI: HDMHXSCNTJQYOS-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=CC(=CC=1)CC=C
Proprietà calcolate
- Massa esatta: 160.088815002g/mol
- Massa monoisotopica: 160.088815002g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 17.1Ų
ethanone, 1-[4-(2-propenyl)phenyl]- (9ci) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698346-0.05g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 0.05g |
$660.0 | 2023-03-10 | ||
| Enamine | EN300-698346-0.1g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 0.1g |
$691.0 | 2023-03-10 | ||
| Enamine | EN300-698346-0.25g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 0.25g |
$723.0 | 2023-03-10 | ||
| Enamine | EN300-698346-0.5g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 0.5g |
$754.0 | 2023-03-10 | ||
| Enamine | EN300-698346-1.0g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698346-2.5g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 2.5g |
$1539.0 | 2023-03-10 | ||
| Enamine | EN300-698346-5.0g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 5.0g |
$2277.0 | 2023-03-10 | ||
| Enamine | EN300-698346-10.0g |
1-[4-(prop-2-en-1-yl)phenyl]ethan-1-one |
62926-84-5 | 10.0g |
$3376.0 | 2023-03-10 |
ethanone, 1-[4-(2-propenyl)phenyl]- (9ci) Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
62926-84-5 (ethanone, 1-[4-(2-propenyl)phenyl]- (9ci)) Prodotti correlati
- 768-03-6(1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso